molecular formula C9H12INO2S B15269663 N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide

N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide

Cat. No.: B15269663
M. Wt: 325.17 g/mol
InChI Key: AVPYLZQUIFPXDA-UHFFFAOYSA-N
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Description

N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide (CAS 1863366-91-9) is a high-value chemical building block with a molecular formula of C9H12INO2S and a molecular weight of 325.17 g/mol . This benzenesulfonamide derivative is characterized by an ethyl group on the sulfonamide nitrogen, a methyl substituent at the 2-position, and an iodine atom at the 5-position of the benzene ring . The iodine substituent makes this compound a particularly versatile intermediate in organic synthesis and medicinal chemistry research, enabling key transformations such as cross-coupling reactions (e.g., Suzuki, Sonogashira) to create more complex molecular architectures . As a research chemical, it is primarily utilized in the discovery and development of new pharmaceutical compounds, serving as a critical scaffold in the exploration of sulfonamide-based biologically active molecules . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that specific physical data such as melting and boiling points are subject to further characterization .

Properties

Molecular Formula

C9H12INO2S

Molecular Weight

325.17 g/mol

IUPAC Name

N-ethyl-5-iodo-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

AVPYLZQUIFPXDA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfone derivatives .

Scientific Research Applications

N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide and related sulfonamides:

Compound Name Substituents (Position) Biological Activities Synthesis Method Key Structural Features
This compound -SO₂NHCH₂CH₃ (N), -CH₃ (2), -I (5) Inferred: Potential antimicrobial/antiviral (iodo group enhances lipophilicity) Likely derived from sulfonyl chloride and ethylamine Iodo substitution enhances molecular weight and halogen bonding
2-Methyl-5-nitrobenzenesulfonamide -SO₂NH₂ (N), -CH₃ (2), -NO₂ (5) Anti-HIV, anti-inflammatory, antimicrobial Sulfonyl chloride + ammonium carbonate Nitro group increases electron-withdrawing effects; N-H⋯O hydrogen bonding
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide -SO₂NH-(indazolyl), -CH₃ (4) Anticancer, anti-inflammatory Sulfonyl chloride + indazole derivative Indazole moiety introduces heterocyclic pharmacophore

Substituent Effects on Reactivity and Bioactivity

  • Iodo vs. Nitro Groups : The iodine atom in the target compound increases lipophilicity compared to the nitro group in 2-methyl-5-nitrobenzenesulfonamide. This may enhance membrane permeability and bioavailability . However, the nitro group’s electron-withdrawing nature could improve hydrogen-bonding interactions, as seen in its intermolecular N-H⋯O networks .
  • Ethyl vs. Indazole Moieties : The ethyl group on the sulfonamide nitrogen reduces hydrogen-bonding capacity compared to the indazole-containing analog . The latter’s heterocyclic structure enables π-π stacking and enhanced binding to biological targets (e.g., enzymes or receptors), explaining its reported anticancer activity .

Pharmacological Potential

  • Antimicrobial Activity : The iodo substituent’s lipophilicity could improve penetration into bacterial membranes, akin to halogenated sulfonamides like sulfamethoxazole. However, nitro-substituted analogs show broader anti-inflammatory and anti-HIV activity .
  • Target Specificity : The indazole-containing analog demonstrates anticancer activity, likely due to interactions with DNA or kinase enzymes . The target compound’s simpler structure may favor antiviral or antibacterial applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-Ethyl-5-iodo-2-methylbenzene-1-sulfonamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A base (e.g., triethylamine) facilitates the reaction between 5-iodo-2-methylbenzenesulfonyl chloride and ethylamine in anhydrous dichloromethane (DCM). Post-reaction, purification is achieved via recrystallization or column chromatography .
  • Critical Note : Ensure moisture-free conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Q. How is This compound purified and characterized?

  • Purification : Recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane).
  • Characterization :

  • NMR : 1H^1H/13C^{13}C-NMR to confirm substituent positions and ethyl group integration.
  • Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]+^+.
  • Elemental Analysis : Validate C, H, N, S, and I content .

Q. What solvents and reaction conditions are optimal for sulfonamide bond formation?

  • Use polar aprotic solvents (DCM, THF) at 0–25°C to minimize side reactions. Triethylamine or pyridine is recommended to neutralize HCl byproducts .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The C–I bond enables Suzuki-Miyaura or Ullmann coupling. Optimize using Pd catalysts (e.g., Pd(PPh3_3)4_4), aryl boronic acids, and base (K2_2CO3_3) in DMF/H2_2O (80°C, 12h). Monitor regioselectivity via LC-MS .
  • Data Insight : Iodine’s polarizability enhances oxidative addition kinetics in metal-catalyzed reactions.

Q. What strategies resolve contradictions in biological activity data across sulfonamide derivatives?

  • Approach :

SAR Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on bioactivity).

Computational Modeling : DFT studies to correlate electronic properties (HOMO/LUMO) with antimicrobial/anticancer activity .

  • Case Study : Ethyl groups may enhance lipophilicity, improving membrane permeability vs. methyl analogs .

Q. How to address NMR signal splitting caused by iodine’s quadrupolar relaxation?

  • Solution :

  • Use higher magnetic field strengths (≥500 MHz) to improve resolution.
  • Employ 19F^{19}F-decoupled 1H^1H-NMR if fluorinated analogs are present.
  • Validate assignments via 2D NMR (HSQC, HMBC) .

Experimental Design & Data Analysis

Designing a study to evaluate the anti-inflammatory activity of This compound:

  • In Vitro : Measure COX-2 inhibition (ELISA) at 1–100 µM concentrations.
  • In Vivo : Murine carrageenan-induced paw edema model; administer 10–50 mg/kg orally.
  • Controls : Use celecoxib as a positive control.
  • Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05) .

Interpreting conflicting HPLC purity results across synthetic batches:

  • Troubleshooting :

  • Check column compatibility (C18 for sulfonamides).
  • Adjust mobile phase (acetonitrile/0.1% TFA in H2_2O) to resolve co-eluting impurities.
  • Confirm with orthogonal methods (TLC, NMR) .

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